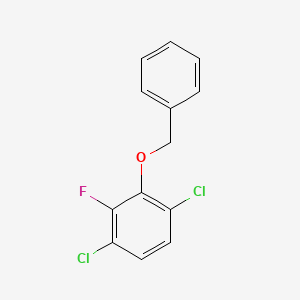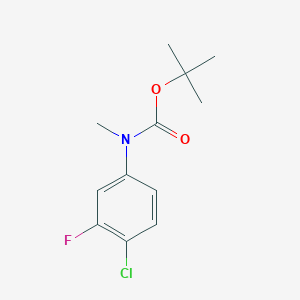
Tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a chloro group, a fluoro group, and a dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane typically involves the reaction of 3-chloro-4-fluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-chloro-4-fluorophenol+tert-butyl(dimethyl)silyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a precursor for more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a protecting group for phenols in organic synthesis, allowing for selective reactions at other sites of the molecule.
Biology: The compound can be used in the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane involves its ability to act as a protecting group for phenols. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, revealing the phenol functionality for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl(3-chloro-4-fluorophenoxy)dimethylsilane.
Tert-butyl(dimethyl)silyl ether: A related compound used as a protecting group for alcohols.
3-chloro-4-fluorophenol: The starting material for the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which can influence its reactivity and the properties of its derivatives. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
tert-butyl-(3-chloro-4-fluorophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClFOSi/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQBVFNTKXLHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B8032035.png)












